molecular formula C12H14O2 B069143 3-((Benzyloxy)methyl)cyclobutanone CAS No. 172324-67-3

3-((Benzyloxy)methyl)cyclobutanone

Cat. No. B069143
Key on ui cas rn: 172324-67-3
M. Wt: 190.24 g/mol
InChI Key: FHBBBGYOVFMVIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08907128B2

Procedure details

Into a 200 ml four-necked flask, copper(II) acetate monohydrate (0.16 g) was added and dissolved in 5 ml of acetic acid. Zinc powder (2.8 g) was added to this solution, and after allowing the mixture to stir for 90 seconds, decantation was carried out. Acetic acid (1 ml) was added to the residue and decantation was repeated five times. Dry diethyl ether (6 ml) was added to the residue and decantation was repeated three times. The atmosphere in the reaction vessel was completely replaced with argon gas by operating a three-way stopcock that was connected to an aspirator. Allyl benzyl ether 6.3 g (6.3 ml, 40.5 mmol) dissolved in 60 ml of dry diethyl ether was placed in this reaction vessel. Trichloroacetyl chloride 5.0 ml (45 mmol) and phosphoryl trichloride 4.1 ml (45 mmol) that were dissolved in 40 ml of dry diethyl ether were added dropwise to the above solution over a period of one hour. This reaction solution was refluxed and stirred for 21 hours. After the reaction solution was returned to room temperature, it was filtered. The filtrate was quenched by the addition of water and washed with water and brine. The organic layer was dehydrated over anhydrous sodium sulfate and then concentrated. Acetic acid (33 ml) and zinc powder (13.3 g) were added to the residue, and the mixture was stirred under reflux for 4 hours. This reaction solution was filtered and the filtrate was concentrated. This residue was dissolved in ethyl acetate, and zinc powder precipitated upon neutralization with a saturated NaHCO3 solution was separated by filtration using Celite. The filtrate was separated into two layers and washed with a saturated NaHCO3 solution and brine. The organic layer was dehydrated over sodium sulfate and then concentrated. The unreacted allyl benzyl ether was removed by evaporation under reduced pressure in a glass tube oven. The residue was purified by silica gel chromatography (toluene:ethyl acetate=96:4) to obtain 3-(benzyloxymethyl)cyclobutanone (2.41 g, 29%) as a clear oil. A clear oil: b.p. 115° C./1.0 mmHg. (TLC; Rf=0.20 (G):(M))
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
4.1 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
0.16 g
Type
catalyst
Reaction Step Five
Name
Quantity
2.8 g
Type
catalyst
Reaction Step Six
Quantity
6 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH2:9][CH:10]=[CH2:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[C:13](Cl)(Cl)[C:14](Cl)=[O:15].P(Cl)(Cl)(Cl)=O>C(O)(=O)C.C(OCC)C.O.C([O-])(=O)C.[Cu+2].C([O-])(=O)C.[Zn]>[CH2:1]([O:8][CH2:9][CH:10]1[CH2:13][C:14](=[O:15])[CH2:11]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:5.6.7.8|

Inputs

Step One
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
6.3 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC=C
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
ClC(C(=O)Cl)(Cl)Cl
Name
Quantity
4.1 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0.16 g
Type
catalyst
Smiles
O.C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Step Six
Name
Quantity
2.8 g
Type
catalyst
Smiles
[Zn]
Step Seven
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
to stir for 90 seconds
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in this reaction vessel
ADDITION
Type
ADDITION
Details
were added dropwise to the above solution over a period of one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
This reaction solution was refluxed
STIRRING
Type
STIRRING
Details
stirred for 21 hours
Duration
21 h
CUSTOM
Type
CUSTOM
Details
was returned to room temperature
FILTRATION
Type
FILTRATION
Details
it was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was quenched by the addition of water
WASH
Type
WASH
Details
washed with water and brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Acetic acid (33 ml) and zinc powder (13.3 g) were added to the residue
STIRRING
Type
STIRRING
Details
the mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
This reaction solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
This residue was dissolved in ethyl acetate
CUSTOM
Type
CUSTOM
Details
zinc powder precipitated upon neutralization with a saturated NaHCO3 solution
CUSTOM
Type
CUSTOM
Details
was separated by filtration
CUSTOM
Type
CUSTOM
Details
The filtrate was separated into two layers
WASH
Type
WASH
Details
washed with a saturated NaHCO3 solution and brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The unreacted allyl benzyl ether was removed by evaporation under reduced pressure in a glass tube oven
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (toluene:ethyl acetate=96:4)

Outcomes

Product
Details
Reaction Time
90 s
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC1CC(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.41 g
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 31.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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